Cas no 3876-10-6 (5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine)

5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine structure
3876-10-6 structure
Product Name:5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
CAS-nummer:3876-10-6
MF:C9H9ClN2O
MW:196.63356089592
MDL:MFCD00864482
CID:312914
PubChem ID:19752
Update Time:2025-06-15

5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Oxazolamine,5-(4-chlorophenyl)-4,5-dihydro-
    • 2-Amino-5-(p-chlorphenyl)oxazolin; 2-Amino-5-(4-chlorphenyl)-oxazolin; McN-1107; AC1Q3NLR; Clominorexum; 5-(4-chloro-phenyl)-4,5-dihydro-oxazol-2-ylamine; CLOMINOREX; SureCN121090; 2-Amino-5-p-chlorphenyl-2-oxazolin; NSC139299; Clominorex (USAN/INN); MeN-1107;
    • 5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
    • 2-Amino-5-(p-chlorophenyl)-2-oxazoline
    • Clominorex (USAN/INN)
    • 2-Oxazoline, 2-amino-5-(p-chlorophenyl)-
    • 2-amino-5-(p-chlorphenyl)-2-oxazolin
    • CLOMINOREX [USAN]
    • Z1198155407
    • D03552
    • NSC139299
    • CLOMINOREX [INN]
    • UNII-O1R2462WA0
    • Clominorexum
    • 3876-10-6
    • CHEMBL2104179
    • SCHEMBL121090
    • 2-Amino-5-(4-chlorphenyl)-4,5-dihydrooxazol
    • DTXSID30863286
    • O1R2462WA0
    • McN 1107
    • MeN-1107
    • NSC-139299
    • 5-(4-Chlorophenyl)-1,3-oxazolidin-2-imine
    • NS00009757
    • 5-(4-chlorophenyl)oxazolidin-2-imine
    • AKOS006271734
    • Q5134931
    • Clominorex [USAN:INN]
    • 2-Oxazolamine, 5-(4-chlorophenyl)-4,5-dihydro-
    • McN-1107
    • NSC 139299
    • CLOMINOREX
    • MDL: MFCD00864482
    • Inchi: 1S/C9H9ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12)
    • InChI-sleutel: HAHOPPGVHWVBRR-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C1CN=C(N)O1

Berekende eigenschappen

  • Exacte massa: 196.04047
  • Monoisotopische massa: 196.040341
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 212
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 47.6
  • XLogP3: 1.4

Experimentele eigenschappen

  • Dichtheid: 1.42
  • Kookpunt: 322.6°Cat760mmHg
  • Vlampunt: 148.9°C
  • Brekindex: 1.644
  • PSA: 47.61
  • LogboekP: 1.86190

5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-254906-1.0g
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
3876-10-6
1.0g
$739.0 2023-03-01
Enamine
EN300-254906-2.5g
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
3876-10-6 90%
2.5g
$1531.0 2023-09-14
Enamine
EN300-254906-5.0g
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
3876-10-6
5.0g
$1939.0 2023-03-01
Enamine
EN300-254906-10.0g
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
3876-10-6
10.0g
$2438.0 2023-03-01
Enamine
EN300-254906-1g
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
3876-10-6 90%
1g
$739.0 2023-09-14
Enamine
EN300-254906-5g
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
3876-10-6 90%
5g
$1939.0 2023-09-14
Enamine
EN300-254906-10g
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
3876-10-6 90%
10g
$2438.0 2023-09-14

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